molecular formula C14H13BrN2OS B14812914 N-(4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}phenyl)-N-methylacetamide

N-(4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}phenyl)-N-methylacetamide

Cat. No.: B14812914
M. Wt: 337.24 g/mol
InChI Key: SGULJARVUDRKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)-N-methylacetamide is a complex organic compound characterized by the presence of a thienyl group, a bromine atom, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)-N-methylacetamide typically involves the condensation of 5-bromo-2-thiophene carboxaldehyde with 4-aminophenyl-N-methylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)acetamide
  • N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)-N-ethylacetamide

Uniqueness

N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)-N-methylacetamide is unique due to the presence of the N-methylacetamide moiety, which can influence its chemical reactivity and biological activity compared to similar compounds. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .

Properties

Molecular Formula

C14H13BrN2OS

Molecular Weight

337.24 g/mol

IUPAC Name

N-[4-[(5-bromothiophen-2-yl)methylideneamino]phenyl]-N-methylacetamide

InChI

InChI=1S/C14H13BrN2OS/c1-10(18)17(2)12-5-3-11(4-6-12)16-9-13-7-8-14(15)19-13/h3-9H,1-2H3

InChI Key

SGULJARVUDRKBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)N=CC2=CC=C(S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.